AQ-RA 721

Description

Properties

CAS No. |

139051-89-1 |

|---|---|

Molecular Formula |

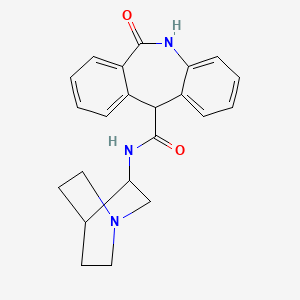

C22H23N3O2 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27) |

InChI Key |

UDOYPNBXGCVNFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AQ-RA 721 AQ-RA-721 AQRA 721 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AQ-RA 741: A Technical Guide for Researchers

An In-depth Analysis of a Selective M2 Muscarinic Receptor Antagonist

Introduction

AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This tricyclic compound, structurally analogous to AF-DX 116, has been instrumental in the characterization of M2 receptor function, particularly in cardiac tissues where this receptor subtype is predominantly expressed.[1] Its high affinity for the M2 receptor over other muscarinic subtypes makes it a valuable pharmacological tool for investigating the physiological and pathological roles of M2 receptor-mediated signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of AQ-RA 741, including its binding profile, signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action: Competitive Antagonism of the M2 Receptor

AQ-RA 741 exerts its pharmacological effect through competitive antagonism at the M2 muscarinic receptor. This means that AQ-RA 741 binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating the downstream signaling cascade. Functional studies have confirmed the competitive nature of this antagonism.[1]

Signaling Pathway of the M2 Muscarinic Receptor

The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist like acetylcholine, the α-subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunit complex of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

By competitively blocking the M2 receptor, AQ-RA 741 prevents these downstream effects. It inhibits the agonist-induced decrease in cAMP levels and the activation of GIRK channels. This is particularly relevant in the heart, where M2 receptor activation by the vagus nerve leads to a decrease in heart rate (bradycardia). AQ-RA 741 effectively blocks this vagally-induced bradycardia.[1][2]

Quantitative Data: Binding Affinity Profile

The selectivity of AQ-RA 741 for the M2 receptor has been quantified through radioligand binding studies. These studies typically measure the inhibition constant (Ki) or the pKi (-log Ki) of the compound for different muscarinic receptor subtypes. A higher pKi or a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold vs M2) | Tissue/Cell Source (Example) | Reference |

| M1 | 7.70 | 20 | 4.25x lower | Cortical membranes | [1] |

| M2 | 8.30 | 5 | - | Cardiac membranes | [1] |

| M3 | 6.82 | 151 | 30.2x lower | Glandular membranes | [1] |

| M4 | - | 15 | 3x lower | Transfected A9 L cells | [3] |

| M5 | - | - | Low affinity | Cloned human receptors | [4] |

Note: Ki values were calculated from pKi values (Ki = 10^(-pKi)). The Ki value for M4 was directly provided in the cited literature. Information on M5 affinity is qualitative, indicating low affinity. The selectivity is calculated as Ki(subtype) / Ki(M2).

Experimental Protocols

The characterization of AQ-RA 741 involves two primary types of in vitro experiments: radioligand binding assays to determine its affinity for the receptor and functional assays to assess its antagonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a representative method for determining the Ki of AQ-RA 741 for muscarinic receptors using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of AQ-RA 741 for muscarinic receptor subtypes through competitive displacement of a radiolabeled antagonist.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Test Compound: AQ-RA 741

-

Non-specific binding control: Atropine (B194438) (1 µM)

-

Membrane Preparations: Homogenates from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, transfected CHO cells for specific subtypes).

-

Binding Buffer: 25 mM Sodium Phosphate buffer (pH 7.4) with 5 mM MgCl₂.

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]-NMS (at a concentration near its Kd, e.g., 150 pM), and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-NMS, and a saturating concentration of atropine (1 µM).

-

Competitive Binding: Membrane preparation, [³H]-NMS, and varying concentrations of AQ-RA 741 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of AQ-RA 741.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Schild Analysis)

This protocol describes a representative method to determine the pA2 value of AQ-RA 741, which quantifies its potency as a competitive antagonist in a functional assay.

Objective: To determine the pA2 value of AQ-RA 741 by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

-

Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist (e.g., carbachol).

-

Antagonist: AQ-RA 741.

-

Isolated Tissue Preparation: A tissue that exhibits a contractile or inhibitory response to muscarinic agonists, mediated by the M2 receptor (e.g., guinea pig atria for negative chronotropic effects, or guinea pig ileum for smooth muscle contraction, though M3 is also present here).

-

Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer and Recording System: To measure tissue response (e.g., force transducer for muscle contraction).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., ACh). Add increasing concentrations of the agonist to the organ bath and record the response at each concentration until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue with fresh physiological salt solution to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of AQ-RA 741 to the bath and incubate for a predetermined time to allow for equilibrium to be reached.

-

Second Agonist Concentration-Response Curve: In the presence of AQ-RA 741, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3-5 with at least two other different fixed concentrations of AQ-RA 741.

-

Data Analysis (Schild Plot):

-

For each concentration of AQ-RA 741, calculate the Dose Ratio (DR) . This is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of AQ-RA 741 (-log[B]) on the x-axis.

-

Perform a linear regression on the plotted data. The x-intercept of this line is the pA2 value . A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

AQ-RA 741 is a well-characterized and highly selective M2 muscarinic receptor antagonist. Its mechanism of action is through competitive inhibition of acetylcholine binding, thereby blocking the Gi/o-mediated signaling cascade that leads to a decrease in intracellular cAMP and activation of GIRK channels. The quantitative data from binding assays demonstrate its high affinity and selectivity for the M2 receptor subtype. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of AQ-RA 741 and other similar compounds, making it an invaluable tool for researchers in pharmacology and drug development.

References

- 1. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

AQ-RA 741: A Comprehensive Technical Guide to a Selective M2 Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AQ-RA 741, a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). The document collates critical data on its binding affinity, functional activity, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction

AQ-RA 741, with the chemical name 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound that has demonstrated significant selectivity for the M2 muscarinic receptor subtype.[1][3] M2 receptors are predominantly expressed in the heart, where they play a crucial role in regulating cardiac function, as well as in the central nervous system and airway smooth muscle.[4][5] The cardioselectivity of AQ-RA 741 makes it a valuable tool for dissecting the physiological and pathological roles of M2 receptors and a potential lead compound for the development of novel therapeutics.[3]

Physicochemical Properties

| Property | Value |

| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one |

| Molecular Formula | C27H37N5O2[6] |

| Molecular Weight | 463.62 g/mol [6] |

| CAS Number | 123548-16-3[6] |

Pharmacology

Mechanism of Action

AQ-RA 741 acts as a competitive antagonist at muscarinic receptors.[3][5] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists, thereby preventing receptor activation. Functional studies have confirmed its competitive nature, demonstrating a parallel rightward shift in the concentration-response curves of muscarinic agonists in the presence of AQ-RA 741, without a reduction in the maximum response.[3]

M2 Muscarinic Receptor Signaling Pathways

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[7] Antagonism of the M2 receptor by AQ-RA 741 blocks the initiation of these downstream signaling cascades.

Canonical Gαi-Mediated Pathway:

Upon agonist binding, the M2 receptor activates the Gαi subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7]

Figure 1: Canonical Gαi-mediated signaling pathway of the M2 muscarinic receptor.

Non-Canonical Gβγ-Mediated Pathway:

Following G-protein activation and dissociation, the Gβγ subunit can also modulate the activity of various effector proteins, including ion channels and other enzymes.

Figure 2: Non-canonical Gβγ-mediated signaling pathways of the M2 muscarinic receptor.

Quantitative Data

Binding Affinity

The binding affinity of AQ-RA 741 for various muscarinic receptor subtypes has been determined in radioligand binding studies, typically using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[2]

| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Selectivity Ratio (vs. M2) |

| M1 | Cortical Membranes | 7.70[3] | 20[2] | 5-fold |

| M2 | Cardiac Membranes | 8.30[3] | 4[2] | 1 |

| M3 | Glandular Membranes | 6.82[3] | 86[2] | 21.5-fold |

| M4 | NG108-15 Cells | - | 15[2] | 3.75-fold |

| M5 | - | Low Affinity[1] | - | - |

Note: Ki values were calculated from pKi values where necessary (Ki = 10^(-pKi) M) and presented in nM for consistency. Selectivity ratios are based on the provided Ki values.

Functional Antagonism

Functional assays in isolated tissues have been used to determine the potency of AQ-RA 741 as a competitive antagonist. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity in a functional system. While a specific pA2 value for AQ-RA 741 at the M2 receptor is not consistently reported across the literature, its potent and competitive M2 antagonism is well-established through functional studies.[3] In vivo studies have demonstrated its cardioselectivity, showing a preferential inhibition of vagally or agonist-induced bradycardia.[3][5]

| Parameter | Animal Model | Value |

| -log ID50 (i.v.) for Bradycardia Inhibition | Rats, Cats, Guinea-pigs | 7.24 - 7.53[3][5] |

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol outlines a typical displacement binding assay to determine the affinity (Ki) of AQ-RA 741 for the M2 muscarinic receptor.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. apexbt.com [apexbt.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

The Cardioselectivity of AQ-RA 741: A Technical Guide for Cardiac Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardioselectivity of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The information presented herein is intended to support cardiac research and drug development efforts by providing a comprehensive overview of AQ-RA 741's pharmacological profile, the experimental methodologies used to determine its selectivity, and the underlying signaling pathways.

Quantitative Pharmacological Data

The cardioselectivity of AQ-RA 741 is primarily attributed to its significantly higher affinity for M2 muscarinic receptors, which are the predominant subtype in the heart, compared to other muscarinic receptor subtypes located in various tissues.[1][2] This selectivity has been quantified through various in vitro and in vivo studies.

Muscarinic Receptor Binding Affinities

Radioligand binding studies have been instrumental in determining the affinity of AQ-RA 741 for different muscarinic receptor subtypes. The data consistently demonstrates a higher affinity for cardiac M2 receptors.

Table 1: Binding Affinities (pKi) of AQ-RA 741 for Muscarinic Receptor Subtypes [1][2][3]

| Receptor Subtype | Tissue/Cell Source | pKi |

| M1 | Cortical | 7.70 |

| M2 | Cardiac | 8.30 |

| M3 | Glandular | 6.82 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Inhibitory Constants (Ki) of AQ-RA 741 for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 34 |

| M2 | 4 |

| M3 | 86 |

| M4 | 15 |

Functional Antagonism and In Vivo Selectivity

Functional studies have confirmed that AQ-RA 741 acts as a competitive antagonist.[1][2] Its cardioselectivity is further evidenced by its potent inhibition of vagally or agonist-induced bradycardia in vivo, with a significantly lower impact on other muscarinic receptor-mediated effects.[1][2]

Table 3: In Vivo Cardioselectivity of AQ-RA 741 [1][2]

| Parameter | Species | Value |

| Inhibition of Bradycardia (-log ID50 i.v.) | Rats, Guinea-pigs, Cats | 7.24 - 7.53 |

| Affinity Ratio (Cardiac vs. Other Tissues) | - | 60 to 87-fold higher for cardiac |

| Potency Ratio (Cardiac vs. Other Effects) | - | 9 to >100-fold |

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments to characterize the cardioselectivity of AQ-RA 741.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of AQ-RA 741 for different muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissues rich in the target receptor subtype (e.g., heart for M2, cerebral cortex for M1) are homogenized in a suitable buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (AQ-RA 741) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Inhibition of Bradycardia

These experiments assess the functional effect of the antagonist on heart rate in a living organism.

Objective: To determine the potency of AQ-RA 741 in inhibiting agonist-induced or vagally-stimulated bradycardia.

General Protocol:

-

Animal Preparation:

-

Animals (e.g., rats, guinea pigs, cats) are anesthetized.

-

Catheters are inserted for drug administration (intravenous) and for monitoring blood pressure and heart rate.

-

-

Induction of Bradycardia:

-

A baseline heart rate is established.

-

Bradycardia is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist (e.g., acetylcholine, carbachol).

-

-

Antagonist Administration:

-

Increasing doses of AQ-RA 741 are administered intravenously.

-

The degree of inhibition of the bradycardic response is measured at each dose.

-

-

Data Analysis:

-

The dose of AQ-RA 741 that produces a 50% inhibition of the bradycardic response (ID50) is calculated.

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for characterization.

Cardiac M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to a decrease in heart rate. As an antagonist, AQ-RA 741 blocks this pathway.

Caption: M2 muscarinic receptor signaling pathway in cardiac myocytes.

Experimental Workflow for Determining Antagonist Selectivity

The process of characterizing a selective antagonist involves a series of in vitro and in vivo experiments.

Caption: Workflow for determining muscarinic antagonist selectivity.

References

In Vivo Selectivity of AQ-RA 741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo selectivity of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of AQ-RA 741

The selectivity of AQ-RA 741 has been quantified through both radioligand binding assays and in vivo functional studies. The data consistently demonstrates a high preference for the M2 receptor subtype, which is predominantly found in cardiac tissue, over M1 (cortical) and M3 (glandular and smooth muscle) receptors.

Radioligand Binding Affinity

The binding affinity of AQ-RA 741 for different muscarinic receptor subtypes is presented in Table 1. The data is derived from competitive radioligand binding studies.

| Receptor Subtype | Tissue Source | pKi | Ki (nM) | Reference |

| M2 | Cardiac | 8.30 | 5.0 | [1] |

| M1 | Cortical | 7.70 | 20.0 | [1] |

| M3 | Glandular | 6.82 | 151.4 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

In Vivo Functional Antagonism

The in vivo selectivity of AQ-RA 741 was determined by its ability to inhibit physiological responses mediated by different muscarinic receptor subtypes in various animal models. The primary endpoint for M2 receptor activity was the inhibition of vagally or agonist-induced bradycardia.

| Animal Model | M2-mediated Response | -log ID50 (i.v.) | Potency Ratio (M2 vs. other) | Reference |

| Rat | Inhibition of vagally-induced bradycardia | 7.53 | 9- to >100-fold | [1] |

| Cat | Inhibition of vagally-induced bradycardia | 7.24 | 9- to >100-fold | [1] |

| Guinea Pig | Inhibition of agonist-induced bradycardia | 7.42 | 9- to >100-fold | [1] |

-log ID50 represents the dose of AQ-RA 741 required to inhibit 50% of the maximal response.

Functional studies in isolated tissues further confirmed the M2 selectivity, showing a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal, tracheal, or bladder smooth muscle[1].

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the in vivo selectivity profile of AQ-RA 741.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of AQ-RA 741 to M1, M2, and M3 muscarinic receptor subtypes.

Experimental Workflow for Radioligand Binding Assay

-

Tissue Preparation: Membranes were prepared from tissues rich in the respective muscarinic receptor subtypes: heart (M2), cerebral cortex (M1), and salivary glands (M3).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, was used as the radioligand.

-

Assay Conditions: Membranes were incubated with a fixed concentration of [3H]NMS and varying concentrations of AQ-RA 741.

-

Non-specific Binding: This was determined in the presence of a high concentration of a non-labeled, non-selective antagonist like atropine.

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration.

-

Data Analysis: The concentration of AQ-RA 741 that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of M2 Receptor Antagonism

The in vivo M2 selectivity of AQ-RA 741 was primarily assessed by its ability to inhibit bradycardia induced by either vagal nerve stimulation or the administration of a muscarinic agonist in anesthetized animals.

Experimental Workflow for In Vivo M2 Selectivity Assessment

-

Animal Models: Studies were conducted in anesthetized rats, cats, and guinea pigs.

-

Anesthesia: The specific anesthetic regimen was chosen to maintain a stable cardiovascular baseline.

-

Induction of Bradycardia: A decrease in heart rate was induced by either electrical stimulation of the vagus nerve or intravenous administration of a muscarinic agonist.

-

Drug Administration: AQ-RA 741 was administered intravenously in increasing doses.

-

Measurement: Heart rate and blood pressure were continuously monitored.

-

Data Analysis: The dose of AQ-RA 741 that caused a 50% inhibition of the induced bradycardia (ID50) was calculated to determine its potency at M2 receptors.

In Vitro Functional Assays on Smooth Muscle

The activity of AQ-RA 741 at M3 receptors was evaluated by its ability to antagonize agonist-induced contractions of various smooth muscle preparations in isolated organ baths.

-

Tissues: Ileum, trachea, and bladder strips from guinea pigs were used.

-

Methodology: The tissues were mounted in organ baths containing a physiological salt solution, and isometric contractions were recorded.

-

Agonist: A muscarinic agonist, such as carbachol (B1668302) or methacholine, was used to induce concentration-dependent contractions.

-

Antagonism: The ability of AQ-RA 741 to antagonize these contractions was assessed by constructing cumulative concentration-response curves to the agonist in the absence and presence of different concentrations of AQ-RA 741.

-

Data Analysis: The affinity of AQ-RA 741 for the smooth muscle muscarinic receptors (predominantly M3) was determined and compared to its affinity for cardiac M2 receptors.

Signaling Pathways

The selectivity of AQ-RA 741 for the M2 receptor subtype is rooted in the distinct signaling cascades initiated by different muscarinic receptors.

M2 Muscarinic Receptor Signaling Pathway

AQ-RA 741 acts as an antagonist at the M2 receptor, blocking the downstream effects of acetylcholine. M2 receptors are coupled to inhibitory G-proteins (Gi).

M2 Receptor Signaling Cascade

References

An In-depth Technical Guide to AQ-RA 741: A Potent and Selective M₂ Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQ-RA 741 is a synthetic, tricyclic compound recognized for its high affinity and selectivity as an antagonist for the M₂ muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] This property renders it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M₂ receptor, particularly in cardiovascular and neurological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AQ-RA 741. It includes a detailed summary of its binding affinities, a description of the M₂ receptor signaling pathway it modulates, and representative experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

AQ-RA 741, with the chemical name 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][4]benzodiazepin-6-one, is a structurally complex molecule designed for high-affinity binding to the M₂ receptor.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][4]benzodiazepin-6-one |

| Synonyms | AQ-RA 741 |

| CAS Number | 123548-16-3 |

| Molecular Formula | C₂₇H₃₇N₅O₂ |

| Molecular Weight | 463.62 g/mol |

| SMILES | CCN(CC)CCCCC1CCN(CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)CC1 |

| Solubility | Soluble in DMSO and ethanol. |

| Storage | Store at room temperature. |

Pharmacological Properties and Mechanism of Action

AQ-RA 741 functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M₂ subtype.[1][2] This selectivity is crucial for its utility in distinguishing M₂ receptor-mediated effects from those mediated by other muscarinic receptor subtypes (M₁, M₃, M₄, and M₅).

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity of AQ-RA 741 for various muscarinic receptor subtypes. The dissociation constant (pKi) is a common measure of binding affinity, with higher values indicating stronger binding.

| Receptor Subtype | pKi Value (Doods et al., 1991)[1] | Ki Value (nM) (Calculated) | Receptor Subtype | pKi Value (Dorje et al., 1991)[5] | Ki Value (nM) (Calculated) |

| M₁ | 7.70 | 20.0 | m1 | - | - |

| M₂ | 8.30 | 5.0 | m2 | - | - |

| M₃ | 6.82 | 151.4 | m3 | - | - |

| m4 | - | - | m4 | - | - |

| m5 (B69691) | - | - | m5 | - | - |

Note: The study by Dorje et al. (1991) used cloned human muscarinic receptors and reported high affinity for m2 and m4 receptors, intermediate for m1 and m3, and low for m5, with AQ-RA 741 showing a 195-fold and 129-fold higher affinity for m2 and m4 over m5 receptors, respectively.[5]

In Vivo Cardioselectivity

In vivo studies in animal models, including rats, cats, and guinea pigs, have demonstrated the cardioselectivity of AQ-RA 741.[1] It preferentially inhibits vagally or agonist-induced bradycardia, an M₂ receptor-mediated effect in the heart, over smooth muscle contraction in the intestines, trachea, and bladder, which are primarily mediated by M₃ receptors.[1][2]

| Animal Model | Effect | -log ID₅₀ (i.v.)[1] |

| Rats, Cats, Guinea Pigs | Inhibition of vagally or agonist-induced bradycardia | 7.24 - 7.53 |

M₂ Muscarinic Receptor Signaling Pathway

The M₂ muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK). AQ-RA 741, as a competitive antagonist, blocks the binding of acetylcholine to the M₂ receptor, thereby preventing these downstream signaling events.

Experimental Protocols

The following are representative protocols for characterizing the interaction of AQ-RA 741 with muscarinic receptors, based on methodologies described in the literature.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general procedure for determining the Ki of AQ-RA 741 for the M₂ receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Detailed Methodology:

-

Membrane Preparation: Homogenize tissue rich in M₂ receptors (e.g., rat heart ventricles) or cells stably expressing the human M₂ receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]-N-methylscopolamine (e.g., 0.1-1.0 nM)

-

A range of concentrations of AQ-RA 741 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) for non-specific binding.

-

Membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Inhibition of Vagal-Induced Bradycardia

This protocol describes a representative in vivo experiment to assess the cardioselectivity of AQ-RA 741 in an anesthetized animal model.

Detailed Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig) with an appropriate anesthetic (e.g., urethane). Cannulate the trachea for artificial ventilation, the jugular vein for drug administration, and the carotid artery for blood pressure and heart rate monitoring.

-

Vagal Stimulation: Isolate and place electrodes on the right vagus nerve. Deliver electrical stimulation (e.g., 5-10 Hz, 1 ms (B15284909) pulse width, for 10-20 seconds) to induce a reproducible bradycardia (a significant decrease in heart rate).

-

Drug Administration: Administer increasing intravenous doses of AQ-RA 741 at suitable intervals.

-

Data Acquisition: After each dose of AQ-RA 741, repeat the vagal stimulation and record the heart rate and blood pressure responses.

-

Data Analysis: Calculate the percentage inhibition of the vagal-induced bradycardia for each dose of AQ-RA 741. Plot the percentage inhibition against the logarithm of the dose to determine the ID₅₀ value (the dose required to produce 50% inhibition of the bradycardic response).

Conclusion

AQ-RA 741 is a potent and selective M₂ muscarinic receptor antagonist that serves as an invaluable research tool. Its well-characterized chemical and pharmacological properties, particularly its high affinity for the M₂ receptor and its demonstrated cardioselectivity in vivo, make it an ideal compound for elucidating the role of the M₂ receptor in health and disease. The experimental protocols outlined in this guide provide a framework for the further investigation and application of AQ-RA 741 in cardiovascular and neuroscience research.

References

- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AQ-RA 741: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Chemically identified as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, it belongs to a class of tricyclic antimuscarinic drugs.[4][5] Developed as an analogue of the earlier M2 antagonist AF-DX 116, AQ-RA 741 exhibits a remarkable degree of selectivity for the cardiac M2 receptor subtype over other muscarinic receptors, particularly the M1 and M3 subtypes.[4][6] This cardioselectivity, demonstrated in both in vitro and in vivo studies, makes AQ-RA 741 a valuable pharmacological tool for investigating M2 receptor function and a lead compound for the development of therapeutics targeting M2-mediated pathologies, such as bradycardic disorders.[2][4] This guide provides a comprehensive overview of its pharmacological profile, the key experimental methodologies used in its characterization, and the underlying signaling pathways.

Pharmacological Profile

Mechanism of Action

AQ-RA 741 functions as a competitive antagonist at M2 muscarinic receptors.[1][4] The M2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to inhibitory G-proteins of the Gi/o family.[3][7] Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] By competitively blocking the binding of acetylcholine, AQ-RA 741 prevents this inhibitory signaling, thereby increasing heart rate and modulating other M2-mediated physiological responses.[3][8]

Binding Affinity Profile

Radioligand binding studies have been instrumental in quantifying the affinity of AQ-RA 741 for various muscarinic receptor subtypes. These experiments typically utilize a radiolabeled ligand, such as [3H]N-methylscopolamine, to measure the displacement by the unlabeled antagonist.[9] The data consistently demonstrate a high affinity for cardiac M2 receptors, with intermediate and low affinity for cortical M1 and glandular M3 sites, respectively.[4]

| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Reference |

| M2 | Cardiac Muscle | 8.30 | ~5 | [1][3][4] |

| M1 | Cerebral Cortex | 7.70 | ~20 | [1][3][4] |

| M3 | Glandular Tissue | 6.82 | ~151 | [1][3][4] |

| M4 | NG108-15 Cells | - | 15 | [9] |

Table 1: In Vitro Binding Affinity of AQ-RA 741 for Muscarinic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki). Ki values are calculated or directly cited.

Functional Activity & In Vivo Pharmacology

Functional studies on isolated tissues confirm the M2 selectivity observed in binding assays. AQ-RA 741 demonstrates a significantly higher potency in antagonizing agonist-induced effects in cardiac tissue (M2-mediated) compared to smooth muscle tissues from the intestine, trachea, or bladder (predominantly M3-mediated).[1][4] This translates to a high degree of cardioselectivity in vivo, where AQ-RA 741 preferentially inhibits vagally-induced or agonist-induced bradycardia in animal models.[4][8]

| Parameter | Species | Value | Selectivity Ratio (Cardiac vs. Other) | Reference |

| Functional Affinity | Guinea Pig | 60 to 87-fold higher for cardiac vs. smooth muscle | 60 - 87 | [1][4] |

| -log ID50 (bradycardia) | Rat, Cat, Guinea Pig | 7.24 - 7.53 (i.v.) | 9 to >100 | [4] |

Table 2: Functional and In Vivo Selectivity of AQ-RA 741. The ID50 represents the dose required to inhibit 50% of the induced bradycardic response.

Key Experimental Methodologies

Radioligand Binding Assays (Representative Protocol)

These assays are performed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[10]

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, rat cortex for M1).[1][9] The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the prepared membranes, a fixed concentration of a radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled competitor compound (AQ-RA 741).[11]

-

Non-Specific Binding: A parallel set of wells is prepared with a high concentration of a non-radiolabeled, potent muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.[1]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (Representative Protocol for Isolated Atria)

These experiments assess the functional potency of an antagonist by measuring its ability to inhibit an agonist-induced physiological response in an isolated tissue.[12]

-

Tissue Dissection: Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[12]

-

Equilibration: The atria are allowed to equilibrate under a resting tension, and the spontaneous beating rate is recorded.

-

Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which induces a negative chronotropic effect (slowing of the heart rate).

-

Antagonist Incubation: The tissue is washed to restore the baseline heart rate. It is then incubated with a fixed concentration of the antagonist (AQ-RA 741) for a predetermined period to allow for equilibrium.[1]

-

Challenge with Agonist: The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the agonist's curve.

-

Data Analysis: This process is repeated with several concentrations of the antagonist. The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the original response, providing a measure of antagonist potency.

In Vivo Models of Bradycardia

To confirm in vitro findings, the effect of AQ-RA 741 is tested in anesthetized animals.[9]

-

Animal Preparation: Rats, cats, or guinea pigs are anesthetized. Catheters are inserted for drug administration (e.g., intravenous) and for monitoring cardiovascular parameters like heart rate and blood pressure.[9][13]

-

Induction of Bradycardia: A slowing of the heart rate (bradycardia) is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist.[8][9]

-

Antagonist Administration: AQ-RA 741 is administered intravenously at various doses.

-

Measurement of Effect: The ability of AQ-RA 741 to prevent or reverse the induced bradycardia is quantified. The dose required to produce a 50% inhibition of the bradycardic response (ID50) is determined to assess its in vivo potency.[4]

Visualizations

M2 Muscarinic Receptor Signaling Pathway

The M2 receptor is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, reducing cAMP production, and its βγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decreased heart rate.[3]

Caption: Canonical signaling pathway of the M2 muscarinic receptor.

Drug Discovery & Development Workflow for AQ-RA 741

The development of a selective antagonist like AQ-RA 741 follows a structured preclinical workflow, progressing from initial chemical design to in vivo validation.

Caption: Logical workflow for the discovery and preclinical evaluation of AQ-RA 741.

Conclusion

AQ-RA 741 stands out as a highly selective M2 muscarinic receptor antagonist, a characteristic rigorously established through a combination of radioligand binding, isolated tissue functional assays, and in vivo animal models. Its development from earlier compounds highlights a successful structure-activity relationship study aimed at enhancing subtype selectivity. The significant potency and remarkable cardioselectivity of AQ-RA 741 have solidified its role as an indispensable pharmacological tool for dissecting the physiological and pathological roles of the M2 receptor, and it serves as a foundational scaffold for designing novel cardioselective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AQ-RA 741 | C27H37N5O2 | CID 129989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]

- 6. scbt.com [scbt.com]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A facilitatory effect of anti-angiotensin drugs on vagal bradycardia in the pithed rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Importance of vagally mediated bradycardia for the induction of torsade de pointes in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

role of M2 receptors in cardiovascular function

An In-depth Technical Guide on the Core Role of M2 Receptors in Cardiovascular Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) superfamily, is the predominant muscarinic receptor subtype in the cardiovascular system.[1][2] Encoded by the CHRM2 gene, it plays a critical role in mediating the parasympathetic nervous system's influence on cardiac function.[3] Activation of M2R by acetylcholine (ACh) released from the vagus nerve elicits negative chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects.[2][4] These actions are fundamental to regulating cardiac output and are a key mechanism for counterbalancing sympathetic stimulation.[5] This guide provides a detailed overview of the M2 receptor's distribution, signaling pathways, physiological functions, and the experimental methodologies used for its investigation.

Distribution of M2 Receptors in the Cardiovascular System

M2 receptors are strategically located throughout the heart to exert their regulatory effects. Their density is not uniform, which accounts for their differential impact on various cardiac tissues.

-

Sinoatrial (SA) and Atrioventricular (AV) Nodes: M2 receptors are highly concentrated in the SA and AV nodes, the heart's primary pacemaker and conduction relay station, respectively.[2][3] This high density is crucial for the powerful vagal control of heart rate and atrioventricular conduction.[6]

-

Atria: The atrial myocardium expresses a significantly higher concentration of M2 receptors compared to the ventricles.[7] Radioligand binding studies in human hearts have shown up to a 2.5-fold higher distribution in the atria versus the ventricular myocardium.[7] In rats, M2 mRNA constitutes over 90% of the total muscarinic receptor mRNA in both atria and ventricles, with the concentration in the atria being more than double that in the ventricles.[1] This abundance allows for direct modulation of atrial contractility.[3]

-

Ventricles: While present, M2 receptors are less abundant in the ventricular muscle.[1][3] Their primary role here is not direct, significant inhibition of contractility but rather an indirect "accentuated antagonism" of β-adrenergic stimulation.[5][8]

-

Vasculature: M2 receptors are also found in the endothelium of the coronary vasculature, where their activation can lead to vasodilation.[1][9]

M2 Receptor Signaling Pathways

M2 receptors couple preferentially to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[5][10] Upon agonist binding, the G protein heterotrimer dissociates into its Gαi and Gβγ subunits, which initiate two primary signaling cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[7][11] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][12] Since cAMP is the principal activator of Protein Kinase A (PKA), M2R activation effectively counteracts the signaling of Gs-coupled receptors, such as β-adrenergic receptors, which stimulate AC.[5][13] This mechanism is particularly important in ventricular myocytes, where M2R activation antagonizes the positive inotropic and lusitropic effects of sympathetic stimulation.[1][8]

Caption: Gαi-mediated inhibition of the adenylyl cyclase pathway.

Gβγ-Mediated Activation of GIRK Channels

The liberated Gβγ subunit complex directly binds to and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels (also known as IK,ACh).[8][14][15] This interaction increases the open probability of the channel, leading to K+ efflux and hyperpolarization of the cell membrane.[3][4] This effect is most prominent in the SA and AV nodes, where the resulting hyperpolarization slows the rate of diastolic depolarization, thus decreasing the heart rate and slowing AV conduction.[1][4]

Caption: Gβγ-mediated direct activation of GIRK potassium channels.

Physiological Functions in the Cardiovascular System

The activation of M2 receptors translates into significant, observable effects on cardiac physiology.

-

Negative Chronotropy (Heart Rate): This is the most prominent effect of M2R activation. By hyperpolarizing SA node pacemaker cells and slowing the rate of spontaneous depolarization, M2Rs decrease the heart rate.[3][4]

-

Negative Dromotropy (Conduction Velocity): M2R activation in the AV node slows the conduction of electrical impulses from the atria to the ventricles.[3][6]

-

Negative Inotropy (Contractility): M2Rs reduce the contractile force of the atrial cardiac muscle.[3] Their effect on ventricular contractility is less direct and primarily involves opposing the effects of β-adrenergic stimulation (accentuated antagonism).[3][5] However, some studies suggest M2R stimulation can also directly inhibit L-type calcium channels, contributing to a reduction in ventricular myocyte contractility.[5]

-

Vasodilation: In the coronary vasculature, M2Rs located on endothelial cells can mediate vasodilation through the release of nitric oxide (NO).[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to M2 receptor distribution and function from cited experimental studies.

Table 1: M2 Receptor Distribution

| Tissue/Species | Method | Finding | Reference |

|---|---|---|---|

| Human Heart | Radioligand Binding | Up to 2.5-fold higher M2R distribution in atria vs. ventricles. | [7] |

| Rat Heart | mRNA Quantification | M2 mRNA is >90% of total muscarinic mRNA; atrial concentration is >2x ventricular concentration. | [1] |

| Canine Trachealis Muscle | Immunoprecipitation | M2R density: 372 +/- 85 fmol/mg protein. |[16] |

Table 2: Functional Effects of M2 Receptor Modulation

| Preparation | Agonist/Condition | Measurement | Result | Reference |

|---|---|---|---|---|

| Smooth Muscle Cells | Acetylcholine (ACh) | cAMP level | 35 +/- 5% decrease from basal level. | [17] |

| M2R Knockout Mouse Atria | Carbamylcholine | Heart Rate | No bradycardic effect observed, unlike wild-type. | [18] |

| M2R Knockout Mouse Smooth Muscle (Stomach, Bladder, Trachea) | Carbamylcholine | Contraction (-logEC50) | ~2-fold reduction in potency compared to wild-type. | [18] |

| M2R Knockout Mice + Chronic Isoproterenol (B85558) | Cardiac Afterload Challenge | Ventricular Function (dP/dt) | Attenuated dP/dt, indicating impaired function. |[5][19] |

Key Experimental Methodologies

Investigating the role of M2 receptors requires a combination of molecular, cellular, and in vivo techniques.

Radioligand Binding Assays

These assays are used to quantify receptor density (Bmax) and ligand binding affinity (Kd).

-

Protocol Outline:

-

Membrane Preparation: Homogenize cardiac tissue (e.g., rat heart ventricles) to isolate cell membranes containing the M2 receptors.

-

Incubation: Incubate the membrane preparation with a radiolabeled, non-selective muscarinic antagonist (e.g., ³H-QNB) at various concentrations.

-

Competition: To determine the proportion of M2 receptors, perform competition binding experiments by co-incubating with a fixed concentration of radioligand and varying concentrations of a selective M2 antagonist (e.g., methoctramine) or agonist.[11]

-

Separation: Separate bound from free radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Analyze data using Scatchard or non-linear regression analysis to determine Bmax and Kd.

-

Adenylyl Cyclase Activity Assays

These functional assays measure the coupling of M2 receptors to the inhibition of cAMP production.

-

Protocol Outline:

-

Preparation: Use cardiac membrane preparations or whole cells.

-

Stimulation: Stimulate adenylyl cyclase with an agent like isoproterenol or forskolin (B1673556) to produce a measurable baseline of cAMP.

-

Inhibition: Co-incubate with a muscarinic agonist (e.g., carbachol) to activate M2 receptors.[11]

-

cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Analysis: Compare cAMP levels in the presence and absence of the M2 agonist to quantify the degree of inhibition.

-

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in response to M2R activation.

-

Protocol Outline:

-

Cell Isolation: Isolate single cardiomyocytes from the region of interest (e.g., SA node).

-

Patching: Use a glass micropipette to form a high-resistance seal (a "gigaseal") with the cell membrane (whole-cell configuration).

-

Voltage Clamp: Clamp the membrane potential at a set voltage to measure the current flowing through ion channels.

-

Agonist Application: Apply acetylcholine or a specific M2 agonist to the cell bath.

-

Current Recording: Record the resulting current, specifically the inwardly rectifying K+ current (IK,ACh), which will increase upon M2R activation.[4][20]

-

Studies Using Knockout (KO) Mice

Genetically engineered mice lacking the M2 receptor (Chrm2 gene) are invaluable tools for elucidating the receptor's physiological role in a whole-organism context.[5]

Caption: Experimental workflow for M2 receptor knockout mouse studies.

Conclusion

The M2 muscarinic receptor is the primary mediator of parasympathetic control over the heart. Through its dual signaling pathways—inhibition of adenylyl cyclase via Gαi and activation of GIRK channels via Gβγ—it potently regulates heart rate, conduction velocity, and atrial contractility. Its role in antagonizing β-adrenergic stimulation in the ventricles is a critical cardioprotective mechanism, highlighted by studies showing that M2R deficiency increases the heart's susceptibility to chronic adrenergic stress.[5][19] A thorough understanding of M2R signaling and function, aided by the experimental techniques detailed herein, is essential for researchers and professionals aiming to develop novel therapeutics for a range of cardiovascular diseases, from arrhythmias to heart failure.

References

- 1. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of muscarinic receptor subtypes and M2-muscarinic inhibition of adenylyl cyclase in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coupling of the muscarinic m2 receptor to G protein-activated K(+) channels via Galpha(z) and a receptor-Galpha(z) fusion protein. Fusion between the receptor and Galpha(z) eliminates catalytic (collision) coupling [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AQ-RA 741

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-RA 741 is a potent and selective competitive antagonist of the muscarinic M2 receptor.[1][2][3][4] Its high affinity for the M2 receptor subtype, particularly in cardiac tissue, makes it a valuable tool for in vitro research aimed at understanding the physiological and pathological roles of M2 receptors.[1][3][4] These application notes provide detailed protocols for characterizing the binding and functional activity of AQ-RA 741 in vitro.

Data Presentation

Binding Affinity of AQ-RA 741 at Muscarinic Receptor Subtypes

The following tables summarize the binding affinities of AQ-RA 741 for different muscarinic receptor subtypes as determined by radioligand binding studies.

Table 1: pKi Values for AQ-RA 741

| Receptor Subtype | Tissue/Cell Source | pKi | Reference |

| M1 | Cortical | 7.70 | [1][2][3] |

| M2 | Cardiac | 8.30 | [1][2][3] |

| M3 | Glandular | 6.82 | [1][2][3] |

Table 2: Ki Values for AQ-RA 741

| Receptor Subtype | Cell Line | Ki (nM) | Reference |

| m1 | Transfected A9 L cells | 34 | [5] |

| m2 | Rat heart | 4 | [5] |

| m3 | Transfected A9 L cells | 86 | [5] |

| m4 | NG108-15 cells | 15 | [5] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic M2 Receptors

This protocol is designed to determine the binding affinity of AQ-RA 741 for the M2 muscarinic receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the M2 muscarinic receptor (e.g., from rat heart or CHO cells stably transfected with the human M2 receptor).[6]

-

Radioligand: [3H]N-methyl-scopolamine ([3H]NMS).[5]

-

AQ-RA 741

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[7]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]NMS (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Competitive Binding: Cell membranes, [3H]NMS, and varying concentrations of AQ-RA 741.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration. Determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay in Isolated Cardiac Tissue

This protocol assesses the functional antagonism of AQ-RA 741 on muscarinic receptor-mediated responses in isolated cardiac tissue.

Materials:

-

Isolated heart preparation (e.g., Langendorff-perfused heart from a rat or guinea pig).[8]

-

Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.[9]

-

Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

AQ-RA 741

-

Organ bath setup with force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the heart and mount it on a Langendorff apparatus, perfusing with oxygenated Krebs-Henseleit buffer at 37°C.[8][10]

-

Equilibration: Allow the preparation to equilibrate for at least 60 minutes until a stable baseline heart rate and contractile force are achieved.[9]

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the perfusate and recording the negative chronotropic (heart rate) or inotropic (force of contraction) effects.

-

Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the preparation with a fixed concentration of AQ-RA 741 for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

-

Second Agonist Concentration-Response Curve: In the continued presence of AQ-RA 741, generate a second concentration-response curve for the same agonist.

-

Schild Analysis: Repeat steps 4 and 5 with multiple concentrations of AQ-RA 741. Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from 1 is indicative of competitive antagonism.[11]

In Vitro Functional Assay in Isolated Smooth Muscle

This protocol evaluates the antagonistic effect of AQ-RA 741 on agonist-induced contractions in isolated smooth muscle preparations.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, or bladder).[12][13]

-

Tyrode's solution or Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.[9]

-

Muscarinic agonist (e.g., carbachol).

-

AQ-RA 741

-

Organ bath setup with isometric force transducer and data acquisition system.[13]

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue and mount it in an organ bath containing oxygenated buffer at 37°C under a resting tension.[9][13]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until a stable baseline is achieved.[9]

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the organ bath and recording the contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of AQ-RA 741 for an appropriate time.

-

Second Agonist Concentration-Response Curve: In the presence of AQ-RA 741, repeat the agonist concentration-response curve.

-

Data Analysis: A parallel rightward shift in the concentration-response curve in the presence of AQ-RA 741, without a reduction in the maximum response, is indicative of competitive antagonism.[12] The pA2 value can be determined using Schild analysis as described in the cardiac tissue protocol.[11]

Mandatory Visualizations

Caption: M2 Muscarinic Receptor Signaling Pathway.

Caption: In Vitro Experimental Workflow for AQ-RA 741.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AQ-RA 741 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-RA 741 is a potent and selective antagonist for the muscarinic M2 acetylcholine (B1216132) receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool in research and drug development for dissecting the role of M2 receptors in various physiological and pathological processes. Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like AQ-RA 741 with their receptor targets. This document provides detailed application notes and protocols for the use of AQ-RA 741 in competitive radioligand binding assays to determine its affinity and selectivity for the M2 receptor.

Pharmacological Profile of AQ-RA 741

AQ-RA 741 exhibits a high affinity for the cardiac M2 muscarinic receptor subtype, with intermediate affinity for cortical M1 sites and low affinity for glandular M3 sites.[1][2] Functional studies have demonstrated that AQ-RA 741 acts as a competitive antagonist.[1][2] Its selectivity for the M2 receptor has been confirmed in both in vitro and in vivo experiments.[1][2]

Data Presentation

The binding affinities of AQ-RA 741 for different muscarinic receptor subtypes are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Tissue/Cell Source | Radioligand | pKi | Ki (nM) | Reference |

| M2 | Cardiac Membranes | [³H]-NMS | 8.30 | ~0.5 | [1][2] |

| M1 | Cortical Membranes | [³H]-NMS | 7.70 | ~20 | [1][2] |

| M3 | Glandular Membranes | [³H]-NMS | 6.82 | ~150 | [1][2] |

| m1 | Transfected A9 L cells | [³H]-NMS | - | 34 | [4] |

| m2 | Rat heart | [³H]-NMS | - | 4 | [4] |

| m3 | Transfected A9 L cells | [³H]-NMS | - | 86 | [4] |

| m4 | NG108-15 cells | [³H]-NMS | - | 15 | [4] |

Note: [³H]-NMS refers to [³H]-N-methylscopolamine, a non-selective muscarinic antagonist commonly used as a radioligand. Ki values were determined in competition studies.[4]

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the Ki of AQ-RA 741 for the M2 muscarinic receptor.

Objective:

To determine the inhibition constant (Ki) of AQ-RA 741 for the M2 muscarinic receptor using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Materials:

-

Receptor Source: Membranes prepared from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells) or from tissues rich in M2 receptors (e.g., rat heart).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.

-

Competitor: AQ-RA 741.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

-

96-well plates.

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 1 µM Atropine), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

-

Competition Binding: Add 50 µL of AQ-RA 741 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of AQ-RA 741.

-

-

Determine IC50:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: M2 muscarinic receptor signaling pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AQ-RA 741 in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction